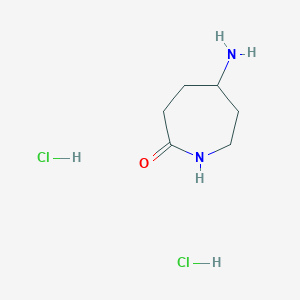

5-Amino-azepan-2-one dihydrochloride

Description

5-Amino-azepan-2-one dihydrochloride is a cyclic amide derivative structurally characterized by a seven-membered azepan-2-one (caprolactam) ring substituted with an amino group at position 3. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5-aminoazepan-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c7-5-1-2-6(9)8-4-3-5;;/h5H,1-4,7H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUHELZXIFMEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Similar lactams such as 3-(acylamino)azepan-2-ones have been discovered as stable chemokine inhibitors and anti-inflammatory agents that are resistant to metabolism in vivo. This suggests that 5-Amino-azepan-2-one dihydrochloride might interact with its targets to modulate immune responses, although this needs to be confirmed by further studies.

Biochemical Analysis

Biochemical Properties

5-Amino-azepan-2-one dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, it has been observed to interact with nicotinamide N-methyltransferase (NNMT), influencing its activity. This interaction can lead to changes in metabolic flux and affect the levels of metabolites within the cell.

Cellular Effects

The effects of 5-Amino-azepan-2-one dihydrochloride on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of enzymes involved in energy production, thereby impacting cellular metabolism. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, 5-Amino-azepan-2-one dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with NNMT can inhibit the enzyme’s activity, leading to changes in metabolic pathways. This inhibition can result in altered levels of metabolites and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-azepan-2-one dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Amino-azepan-2-one dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Amino-azepan-2-one dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. For example, its interaction with NNMT can lead to changes in the levels of nicotinamide and other related metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Amino-azepan-2-one dihydrochloride within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within cells. This distribution can influence its effectiveness and the extent of its interactions with biomolecules.

Subcellular Localization

The subcellular localization of 5-Amino-azepan-2-one dihydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular function.

Biological Activity

5-Amino-azepan-2-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

5-Amino-azepan-2-one dihydrochloride is characterized by its unique azepan ring structure, which is a seven-membered nitrogen-containing heterocycle. The compound's chemical formula is CHClNO, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous solutions.

The biological activity of 5-amino-azepan-2-one dihydrochloride primarily revolves around its interaction with various biological targets. Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties. For instance, studies on structurally related compounds have shown that they can act as broad-spectrum chemokine inhibitors and exhibit significant anti-inflammatory activity at low doses (1 mg/kg) in vivo .

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-amino-azepan-2-one dihydrochloride is crucial for optimizing its efficacy. Analogous compounds have demonstrated that modifications to the azepan ring can significantly alter their biological activities. For example, variations in substituents at the 5-NH position have been shown to yield different inhibitory potencies against specific targets such as uPA (urokinase-type plasminogen activator), which is implicated in tumor progression .

Biological Activity Data

A summary of biological activities associated with 5-amino-azepan-2-one dihydrochloride and its analogs is presented in the following table:

| Compound | Target | IC Value (µM) | Activity Description |

|---|---|---|---|

| 5-Amino-azepan-2-one | uPA | 6 | Moderate potency as uPA inhibitor |

| HMA (Hexamethylene Amiloride) | uPA | 3 | Higher potency compared to amiloride |

| Acylamino azepan-2-one | Chemokine Inhibitor | <1 | Broad-spectrum anti-inflammatory effects |

| 3-(Acylamino)glutarimides | Chemokine Inhibitor | N/A | Rapidly hydrolyzed but stable in vivo |

Case Studies

- Anti-Cancer Activity : In vivo studies have demonstrated that derivatives of azepan compounds can delay tumor growth and enhance thermosensitivity in cancer models. For instance, HMA has been shown to suppress tumor engraftment effectively when combined with other therapeutic agents .

- Anti-inflammatory Effects : Research on acylamino azepan derivatives revealed their potential as powerful anti-inflammatory agents. Despite their rapid hydrolysis in serum, the parent compounds exhibited significant activity, suggesting a need for further exploration into their metabolic pathways to enhance stability and efficacy .

- Neuroprotective Properties : Some studies have investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases like Parkinson's disease. These compounds modulate protein-protein interactions and reduce reactive oxygen species production, indicating a promising avenue for therapeutic development .

Scientific Research Applications

Pharmaceutical Development

5-Amino-azepan-2-one dihydrochloride has been explored for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may exhibit various pharmacological activities.

Case Study: Antitrypanosomal Activity

Research has indicated that derivatives of azepanones, including 5-amino derivatives, have shown promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In a study, certain analogues demonstrated significant efficacy in murine models, achieving complete cures in both early and late-stage infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Sulfonamide analogs of 3-aminolactam compounds, which include structures similar to 5-amino-azepan-2-one, have been shown to possess anti-inflammatory properties in various preclinical models. These findings suggest that 5-amino derivatives could be explored further for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Role as a Building Block

In synthetic organic chemistry, 5-amino-azepan-2-one dihydrochloride serves as an important building block for synthesizing more complex molecules. Its amino group can participate in various reactions, making it a versatile intermediate for creating novel compounds with desired biological activities.

Potential Use in Drug Delivery Systems

Recent studies have proposed the use of azepanone derivatives as drug carriers due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in the context of targeted therapy where controlled release is crucial .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydrochloride Salts and Amine Derivatives

Structural and Functional Insights

- Putrescine and Cadaverine Dihydrochlorides: These biogenic amine salts () are used as analytical standards. Their dihydrochloride forms ensure stability and solubility in aqueous matrices, a feature likely shared with 5-amino-azepan-2-one dihydrochloride.

- Trientine Dihydrochloride: A therapeutic agent (), its dihydrochloride form improves bioavailability for metal chelation. This suggests that 5-amino-azepan-2-one dihydrochloride may similarly enhance drug delivery for bioactive molecules.

- Sensitizing Agents: The restricted use of S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride () highlights the importance of safety profiling for dihydrochloride salts, particularly in industrial contexts.

- Benzimidazole Derivatives: Compounds like 5-(aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride () demonstrate the role of dihydrochloride salts in stabilizing heterocyclic amines for pharmaceutical synthesis.

Research Findings and Gaps

- Analytical Chemistry: Putrescine and cadaverine dihydrochlorides are standardized at 1000 mg/L concentrations (), emphasizing their utility in reproducible research. Similar protocols could be adapted for 5-amino-azepan-2-one dihydrochloride.

- Safety Considerations: The sensitizing properties of certain dihydrochlorides () necessitate rigorous toxicological evaluation for novel compounds like 5-amino-azepan-2-one dihydrochloride.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.